molecular formula C10H13F3N2O2 B1484076 6-Butyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098102-86-2

6-Butyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1484076
CAS RN: 2098102-86-2
M. Wt: 250.22 g/mol
InChI Key: NMBWGLMWWJVFPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Butyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (6-BTPD) is an organofluorine compound that has been used in various scientific research applications. It is a versatile compound that has a wide range of applications in biochemical and physiological studies. Its unique properties make it an attractive choice for scientists looking to gain further insights into the inner workings of biological systems.

Scientific Research Applications

Synthesis and Chemical Transformations

6-Butyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione and its analogs have been explored extensively in the field of organic synthesis. For instance, they have been used to create trifluoromethylated pyrido[2,3-d]pyrimidine-2,4-diones and pyrazolo[3,4-b]pyridines, demonstrating their versatility as precursors in synthesizing heterocyclic compounds (Takahashi, Nagaoka, & Inoue, 2004). This chemical's ability to undergo transformations under different conditions into diverse derivatives highlights its significance in synthetic chemistry (Liang-ce, Zha, Xia, Ji, Zhang, & Cai, 2016).

Antimicrobial and Herbicidal Activities

Research has demonstrated the potential of these compounds in antimicrobial and herbicidal applications. For example, certain derivatives show promising antibacterial and antifungal activities, particularly against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans (Aksinenko, Goreva, Epishina, Trepalin, & Sokolov, 2016). Additionally, specific trifluoromethylated pyrimidine dione compounds exhibit effective herbicidal activities against certain plants, such as Brassica napus (Huazheng, 2013).

Anticancer Applications

In the field of cancer research, novel 6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives have shown promise. They were synthesized using a multi-component reaction and evaluated for their anticancer activities against various human cancer cell lines, indicating their potential as therapeutic agents (Valeru, Luo, Khan, Liu, Sngepu, Godumagadda, Xu, & Xie, 2018).

Supramolecular Chemistry

In supramolecular chemistry, derivatives of this compound have been used to create hydrogen-bonded supramolecular assemblies. These studies explore the potential of pyrimidine derivatives as ligands in co-crystallization processes, forming complex and intricate molecular structures (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).

properties

IUPAC Name

6-butyl-3-(2,2,2-trifluoroethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2O2/c1-2-3-4-7-5-8(16)15(9(17)14-7)6-10(11,12)13/h5H,2-4,6H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBWGLMWWJVFPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)N(C(=O)N1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Butyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Butyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-Butyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
6-Butyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-Butyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
6-Butyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
6-Butyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

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